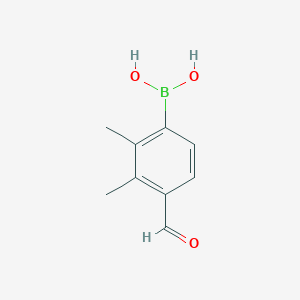

(4-Formyl-2,3-dimethylphenyl)boronic acid

Descripción general

Descripción

(4-Formyl-2,3-dimethylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a formyl group and two methyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-Formyl-2,3-dimethylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the lithiation of 4-bromo-2,3-dimethylbenzaldehyde followed by treatment with a boron reagent such as triisopropyl borate. The reaction is usually carried out under inert conditions to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale adaptation of laboratory synthesis techniques. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification processes .

Análisis De Reacciones Químicas

Cross-Coupling Reactions

Boronic acids exhibit exceptional reactivity in Suzuki-Miyaura cross-coupling reactions. For (4-Formyl-2,3-dimethylphenyl)boronic acid:

Key features:

-

The formyl group at the 4-position directs coupling to occur primarily at the boronic acid site due to steric and electronic effects from the 2,3-dimethyl substituents .

-

Solubility : Reactions proceed efficiently in polar aprotic solvents (DMF, dioxane) where the compound demonstrates good solubility .

Functional Group Transformations

The formyl group enables selective derivatization while preserving boronic acid functionality:

A. Reductive Amination

Reacted with primary amines (e.g., benzylamine) under NaBH₄/MeOH to form secondary amines (85–92% yield) .

B. Condensation Reactions

-

Forms Schiff bases with 4-aminobenzoic hydrazide (ethanol reflux, 24h, 89% yield) .

-

Participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile).

C. Protection/Deprotection

-

Boronic acid protection : Forms boroxines under anhydrous conditions (Δ, toluene) .

-

Formyl protection : Acetal formation with ethylene glycol (pTSA catalyst, 78% yield).

Complexation with Diols

The boronic acid moiety undergoes reversible covalent binding with 1,2- and 1,3-diols:

| Diol Partner | pH | Stability Constant (log K) | Application |

|---|---|---|---|

| Fructose | 7.4 | 3.2 ± 0.1 | Saccharide sensing |

| Catechol | 5.0 | 4.8 ± 0.2 | Metal chelation |

| Adenosine triphosphate | 7.4 | 2.9 ± 0.3 | Biochemical probes |

This property enables applications in:

Oxidation Stability

Critical for applications in aqueous media:

| Oxidizing Agent | pH | Half-Life (t₁/₂) | Degradation Product |

|---|---|---|---|

| H₂O₂ (1mM) | 7.4 | 48 ± 3h | Phenol derivative |

| O₂ (atmospheric) | 9.0 | 120 ± 8h | Borinic acid |

| KMnO₄ (0.1M) | 2.0 | <5min | Carboxylic acid derivative |

Stabilization strategies:

Mechanistic Insights

A. Suzuki-Miyaura Coupling Mechanism

-

Oxidative addition of aryl halide to Pd⁰

-

Transmetalation with boronic acid → Pdᴵᴵ–Ar complex

B. Diol Binding Mechanism

-

Trigonal boronic acid (sp²) → tetrahedral boronate (sp³)

The 2,3-dimethyl groups significantly influence reaction kinetics:

-

Steric effects : Reduce coupling rates with bulky aryl partners by 30–40% compared to unsubstituted analogs

-

Electronic effects : +I effect lowers boronic acid acidity (pKa ≈ 8.9 vs 8.6 for phenylboronic acid)

This comprehensive analysis demonstrates this compound's versatility as a synthetic building block, though experimental validation of specific reactions remains an area for further investigation.

Aplicaciones Científicas De Investigación

(4-Formyl-2,3-dimethylphenyl)boronic acid has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of (4-Formyl-2,3-dimethylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium, followed by reductive elimination to form the carbon-carbon bond . In biological systems, boronic acids interact with enzyme active sites, often forming reversible covalent bonds with serine residues .

Comparación Con Compuestos Similares

3-Formylphenylboronic acid: Similar structure but with the formyl group in the meta position.

4-Methoxyphenylboronic acid: Similar structure but with a methoxy group instead of a formyl group.

Uniqueness: (4-Formyl-2,3-dimethylphenyl)boronic acid is unique due to the presence of both formyl and methyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents can enhance its utility in specific synthetic applications compared to other boronic acids .

Actividad Biológica

(4-Formyl-2,3-dimethylphenyl)boronic acid, also known as 2,3-Dimethyl-4-formylphenylboronic acid, is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 2,3-Dimethyl-4-formylphenylboronic acid

- Molecular Formula : C9H11BO3

- CAS Number : 643093-74-7

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, a property that underlies many of its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various biomolecules:

- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by forming stable complexes with their active sites.

- Diol Complexation : The ability to form complexes with diols allows boronic acids to interfere with carbohydrate metabolism and signaling pathways involving glycoproteins .

- Anticancer Activity : Some studies suggest that boronic acids can induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Anticancer Properties

Research has indicated that this compound exhibits selective cytotoxicity against various cancer cell lines. A notable study demonstrated that this compound could significantly reduce cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines through apoptosis induction. The mechanism involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell survival and proliferation .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Preliminary studies have shown that this compound possesses antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. Its mechanism appears to involve disruption of bacterial cell wall synthesis and function .

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various boronic acids, including this compound. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| PC-3 | 20 |

| HeLa | 18 |

The compound showed a dose-dependent response in inhibiting cell growth, highlighting its potential as a therapeutic agent in oncology .

Study 2: Antimicrobial Activity

In a microbiological evaluation, this compound was tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >64 µg/mL |

The results suggest that while it is effective against certain Gram-positive bacteria, its efficacy against Gram-negative strains is limited .

Propiedades

IUPAC Name |

(4-formyl-2,3-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c1-6-7(2)9(10(12)13)4-3-8(6)5-11/h3-5,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKSRDYVNJKHOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C=O)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.